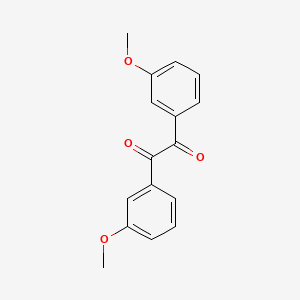

1,2-bis(3-methoxyphenyl)ethane-1,2-dione

説明

Significance of α-Diketones in Contemporary Organic Chemistry

α-Diketones, also known as 1,2-diketones, are organic compounds featuring two ketone groups separated by a single carbon-carbon bond. taylorandfrancis.com This arrangement makes them highly valuable intermediates and building blocks in organic synthesis. taylorandfrancis.comresearchgate.net Their utility stems from their capacity to form a diverse array of other organic compounds, including various heterocyclic structures through condensation reactions with bifunctional nucleophiles like diamines. nih.gov

The versatility of α-diketones allows them to serve as precursors in the synthesis of complex natural products, bioactive molecules, chemical sensors, and catalytic ligands. researchgate.net For instance, they are key components in the synthesis of compounds with anti-tumor properties and are used in a wide range of medicinal applications. taylorandfrancis.com A well-known reaction involving 1,2-diketones is their condensation with 1,3-diphenylacetone (B89425) to produce tetraphenylcyclopentadienone. nih.gov Furthermore, the development of synthetic methods, such as those utilizing palladium catalysts and selenium dioxide (SeO₂), has enabled the efficient, eco-friendly production of unsymmetrical heteroaryl 1,2-diketones. researchgate.netnih.gov

Structural Characteristics and Chemical Importance of Diaryl Diketones

Diaryl diketones, a subclass of 1,2-diketones, possess two aryl groups attached to the dicarbonyl core. A prominent example is Benzil (B1666583), or 1,2-diphenylethane-1,2-dione. researchgate.netnih.gov A distinctive structural feature of 1,2-diketones is the notably long carbon-carbon bond connecting the two carbonyl carbons. wikipedia.org This bond length is approximately 1.54 Å, which is longer than the corresponding 1.45 Å bond in 1,3-butadiene. wikipedia.org This elongation is attributed to the electrostatic repulsion between the partial positive charges of the carbonyl carbon atoms. wikipedia.org

The two carbonyl groups in these compounds give rise to characteristic signals in infrared (IR) spectroscopy. nih.gov For example, unsymmetrical aryl heteroaryl 1,2-diketones typically show two distinct absorption signals around 1680 cm⁻¹ and 1660 cm⁻¹. nih.gov From a chemical standpoint, diaryl diketones are important intermediates. For example, they can be synthesized from aryl iodides and propiolic acids through copper-catalyzed reactions. nih.gov They also serve as foundational molecules for creating more complex structures, such as quinoxalines, through condensation reactions. researchgate.net

Overview of 1,2-Bis(3-methoxyphenyl)ethane-1,2-dione as a Representative Aryl Diketone Analogue

This compound is a specific, symmetrical diaryl diketone. It serves as a clear example of this class of compounds, featuring two methoxyphenyl groups attached to the central ethane-1,2-dione core. The methoxy (B1213986) groups are positioned at the third carbon (meta position) of each phenyl ring.

This compound, also known by synonyms such as 3,3'-Dimethoxybenzil and Bis(3-methoxyphenyl)ethanedione, has a defined set of chemical properties. cymitquimica.comstenutz.eu Its structure is analogous to other well-studied diaryl diketones like Veratril (B1605928) (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione), which has been analyzed using single-crystal X-ray diffraction and spectroscopic methods. researchgate.net Such studies reveal that the crystal lattice of these molecules is often stabilized by intermolecular C–H⋯O contacts. researchgate.net The fundamental structure of this compound makes it a subject of interest for further synthetic modifications and applications within organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 3,3'-Dimethoxybenzil; Bis(3-methoxyphenyl)ethanedione | cymitquimica.comstenutz.eu |

| CAS Number | 40101-17-5 | cymitquimica.comstenutz.eu |

| Molecular Formula | C₁₆H₁₄O₄ | cymitquimica.comstenutz.eu |

| Molecular Weight | 270.28 g/mol | cymitquimica.comstenutz.eu |

| Physical Form | Solid | cymitquimica.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Class / Type |

|---|---|

| This compound | Diaryl Diketone |

| 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (Veratril) | Diaryl Diketone |

| 1,2-diphenylethane-1,2-dione (Benzil) | Diaryl Diketone |

| 1,3-butadiene | Diene |

| 1,3-diphenylacetone | Ketone |

| Quinoxalines | Heterocyclic Compound |

| Selenium Dioxide | Oxidizing Agent |

Structure

3D Structure

特性

IUPAC Name |

1,2-bis(3-methoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-13-7-3-5-11(9-13)15(17)16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXOGKIVAJFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068213 | |

| Record name | Ethanedione, bis(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-17-5 | |

| Record name | 3,3′-Dimethoxybenzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedione, bis(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-methoxyphenyl)ethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 1,2 Bis 3 Methoxyphenyl Ethane 1,2 Dione

Condensation Reactions for Heterocycle Synthesis

The adjacent diketone functionality of 1,2-bis(3-methoxyphenyl)ethane-1,2-dione makes it an ideal precursor for condensation reactions with binucleophilic reagents, leading to the formation of various heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science due to the diverse biological and physical properties of the resulting heterocycles.

A prominent application of 1,2-dicarbonyl compounds is in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications. nih.gov The classical and most common method for synthesizing quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-phenylenediamine. nih.govencyclopedia.pubarkat-usa.org This reaction is typically carried out by heating the reactants in a suitable solvent, sometimes with the aid of an acid catalyst, over several hours. arkat-usa.org

The reaction between this compound and a 1,2-phenylenediamine proceeds through a cyclocondensation mechanism. The amino groups of the diamine nucleophilically attack the carbonyl carbons of the diketone, followed by dehydration to form the stable, aromatic quinoxaline (B1680401) ring system. Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this transformation, including the use of iodine in DMSO or acetonitrile, and microwave irradiation. arkat-usa.org

Table 1: Examples of Quinoxaline Synthesis Conditions

| Catalyst/Solvent System | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| MeOH/AcOH | Microwave irradiation | - | arkat-usa.org |

| Iodine/DMSO | - | - | arkat-usa.org |

| Iodine/CH3CN | - | - | arkat-usa.org |

| Glycerol/Water | 90 °C, 4–6 min | 85–91% | encyclopedia.pub |

| I2/DMSO | Room Temp, 12 h | 80–90% | encyclopedia.pub |

This table presents general conditions for quinoxaline synthesis from 1,2-dicarbonyl compounds and may not be specific to this compound.

The reactivity of 1,2-diketones extends to the synthesis of other important nitrogen-containing heterocycles, such as imidazoles. The Radziszewski reaction, a well-established method for imidazole (B134444) synthesis, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often in the form of ammonium (B1175870) acetate). nih.gov In this multi-component reaction, this compound can serve as the diketone component, reacting with an aldehyde and a nitrogen source to form a tri- or tetra-substituted imidazole. nih.gov

These imidazole derivatives are of significant interest due to their presence in many natural products and their wide range of pharmacological activities. nih.gov The synthesis can often be achieved through refluxing the components in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov

Reductive and Oxidative Conversions of Diketone Moiety

The carbonyl groups of this compound are readily susceptible to both reduction and oxidation, providing pathways to a variety of other functional groups and molecular architectures.

The reduction of the diketone moiety in this compound leads to the formation of the corresponding 1,2-diol, 1,2-bis(3-methoxyphenyl)ethane-1,2-diol. This transformation can be achieved using various reducing agents. For instance, the synthesis of 3-(imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol has been accomplished through methods like the hydrolysis of dioxolanes and the Wagner reaction of N-allylazoles. rasayanjournal.co.in While not directly involving the title compound, these methods illustrate general pathways for diol formation from related precursors.

Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups in a 1,2-diketone can lead to the formation of carboxylic acid derivatives. While specific studies on the oxidative cleavage of this compound are not detailed in the provided context, this is a general reaction pathway for 1,2-diketones. Such transformations can be important for breaking down larger molecules or for synthesizing valuable carboxylic acid building blocks. nih.govresearchgate.net

Nucleophilic Additions and Substitutions

The electrophilic nature of the carbonyl carbons in this compound makes them prime targets for nucleophilic attack. nih.gov These reactions are fundamental to building molecular complexity.

Nucleophilic addition to the carbonyl groups can lead to a variety of products depending on the nucleophile and the reaction conditions. For example, the addition of organometallic reagents like Grignard or organolithium compounds would result in the formation of tertiary alcohols.

Condensation reactions with bifunctional nucleophiles, such as diamines and thioureas, are a cornerstone of the reactivity of 1,2-diketones, leading to the formation of heterocyclic rings. nih.gov These reactions proceed through nucleophilic attack at the carbonyl carbons followed by cyclization and dehydration.

Annulation and Ring-Forming Reactions (e.g., [3+2]-Annulations)

1,2-Diketones, such as this compound, are versatile precursors in the synthesis of various heterocyclic compounds through annulation and ring-forming reactions. These reactions involve the construction of a new ring onto the diketone scaffold. A notable example is the [3+2] annulation, a type of cycloaddition that forms a five-membered ring.

While specific studies detailing the [3+2] annulation of this compound are not extensively documented, the general reactivity of 1,2-diketones is well-established. They can react with bifunctional nucleophiles, such as diamines or thioureas, to yield heterocyclic structures like quinoxalines and thiazoles. nih.gov For instance, the condensation of a 1,2-diketone with an o-phenylenediamine (B120857) is a classic method for synthesizing quinoxalines. nih.gov

In phosphine-catalyzed [3+2] annulation reactions, allenoates can react with various partners to form five-membered rings. rsc.org Although typically applied to other substrates, the principle of using the 1,2-dicarbonyl moiety as an electrophilic component could theoretically be extended to reactions with suitable three-atom components to construct new ring systems. The electrophilic nature of the carbonyl carbons in this compound makes it a candidate for such transformations, which are fundamental in building complex molecular architectures.

Photochemical Transformations Involving Diketones

The photochemistry of 1,2-diketones, particularly benzil (B1666583) and its derivatives, has been a subject of significant interest. This compound, as a benzil derivative, partakes in characteristic photochemical transformations. A primary application of these compounds is as photoinitiators in polymer chemistry. wikipedia.org Upon absorption of ultraviolet (UV) radiation, the diketone is promoted to an excited state, which can then initiate polymerization reactions through the formation of free radicals. wikipedia.org

In the presence of molecular oxygen, benzil and its derivatives can undergo photooxidation. nih.gov Irradiation, particularly at wavelengths greater than 400 nm, can convert the diketone to a peroxide derivative, such as benzoyl peroxide in the case of benzil. nih.govresearchgate.net This transformation is highly efficient in polymer matrices and forms the basis for applications like polymer crosslinking. nih.gov The process is sensitive to the irradiation wavelength and the surrounding medium. While highly reactive in the presence of oxygen, benzil is noted to be almost photochemically inert in deaerated solutions lacking hydrogen-atom donors. nih.gov

The general photochemical behavior of benzil derivatives can be summarized in the following table.

| Condition | Reactant | Transformation | Primary Product(s) | Application |

| UV Irradiation | 1,2-Diketone | Radical Formation | Free-radical species | Polymer Curing |

| >400 nm Irradiation, O₂ | 1,2-Diketone | Photoperoxidation | Peroxide derivatives | Polymer Crosslinking |

| Deaerated, H-atom donor absent | 1,2-Diketone | Inert | No significant reaction | - |

Metal-Catalyzed Functionalizations

Metal catalysts play a crucial role in expanding the synthetic utility of 1,2-diketones by enabling a variety of functionalization reactions that would otherwise be challenging.

The α-arylation of carbonyl compounds is a powerful method for forming carbon-carbon bonds, and it is particularly important for synthesizing molecules with tertiary stereocenters. thieme-connect.de This transformation is typically catalyzed by transition metals like palladium. acs.org The reaction involves the coupling of an enolate or its equivalent with an aryl halide. thieme-connect.deacs.org

For 1,2-diketones, the presence of two carbonyl groups provides two potential sites for α-functionalization. The reaction generally proceeds by generating an enolate from the diketone, which then undergoes oxidative addition to a metal center (e.g., Pd(0)), followed by reductive elimination to form the α-arylated product. While this method is broadly applicable to ketones, including α,α-difluoroketones, specific examples detailing the α-arylation of this compound are less common in the literature. acs.org However, the general mechanism provides a viable pathway for its functionalization. The reaction tolerates a range of functional groups on the aryl halide, though it is incompatible with functionalities like free hydroxyl or aldehyde groups. acs.org

Decarbonylative cross-coupling reactions represent a synthetic strategy where a carbonyl group is extruded from the molecule during a coupling process. For 1,2-diketones, this can be a pathway to form aryl ketones or biaryl compounds. These reactions are often catalyzed by metals such as palladium or rhodium. acs.orgnih.gov

In a typical palladium-catalyzed decarbonylative coupling, an aroyl chloride can be converted to a biaryl in the presence of a boronic acid (Suzuki-Miyaura coupling). nih.gov This process involves the initial formation of an acyl-palladium intermediate, which can then lose a molecule of carbon monoxide (CO) to form an aryl-palladium species. This species then participates in the cross-coupling cycle. nih.gov A key challenge is controlling the decarbonylation step. nih.gov

Similarly, 1,2-diketones can undergo decarbonylation to yield ketones. acs.org This transformation highlights the utility of metal catalysis in modifying the core structure of this compound, potentially leading to the synthesis of various aryl derivatives by selectively cleaving a carbon-carbon bond within the diketone moiety.

| Catalyst System | Starting Material | Coupling Partner | Transformation | Product Type |

| Palladium/Phosphine (B1218219) Ligand | Aroyl Chloride | Boronic Acid | Decarbonylative Suzuki-Miyaura Coupling | Biaryl |

| Rhodium Catalyst | 1,2-Diketone | - | Decarbonylation | Aryl Ketone |

| Palladium/Brettphos | Aroyl Chloride | Various | Decarbonylative Cross-Coupling | Biaryls, Aryl Amines, etc. acs.org |

Coordination Chemistry and Ligand Design with 1,2 Bis 3 Methoxyphenyl Ethane 1,2 Dione

1,2-Diketones as Versatile Chelate Ligands.alfa-chemistry.comresearchgate.net

1,2-Diketones, also known as α-diketones, represent a significant class of compounds in coordination chemistry, prized for their ability to act as versatile chelate ligands. alfa-chemistry.com A chelate ligand is a polydentate ligand that binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. The defining feature of an α-diketone like 1,2-bis(3-methoxyphenyl)ethane-1,2-dione is the presence of two carbonyl groups on adjacent carbon atoms. alfa-chemistry.com These two oxygen atoms can act as Lewis basic donor sites, coordinating to a single metal center to form a stable five-membered chelate ring.

The formation of these complexes is often driven by the chelate effect, which describes the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands. iosrjournals.org The structure of α-diketones allows for a flexible coordination environment, adapting to the geometric preferences of various metal ions. alfa-chemistry.com They can coordinate as neutral ligands or, in some cases, undergo reduction to form radical anion or dianionic enediolate ligands, further diversifying their coordination chemistry. This versatility makes them valuable building blocks in the design of catalysts and functional materials. alfa-chemistry.comresearchgate.net

| Feature | Description |

| Ligand Type | Bidentate, Chelate |

| Donor Atoms | Two oxygen atoms from adjacent carbonyl groups |

| Chelate Ring Size | Forms a stable 5-membered ring with the metal ion |

| Coordination Mode | Typically coordinates as a neutral L-type ligand. Can also be reduced to form anionic ligands. |

| Key Advantage | Enhanced stability due to the chelate effect. iosrjournals.org |

Synthesis of Transition Metal Complexes with this compound and Its Derivatives

The synthesis of transition metal complexes using 1,2-diketone ligands is a fundamental process in organometallic chemistry. For this compound, complex formation typically involves the direct reaction of the diketone with a suitable transition metal precursor in an appropriate solvent.

A general synthetic approach involves combining the diketone ligand with a metal salt, such as a metal halide or acetate. The reaction of cyclodiphosphazane ligands with copper halides, for instance, has been shown to produce 1-D coordination polymers. researchgate.net Similarly, the synthesis of bis(dialkylphosphino)ethanes, another class of chelating ligands, often starts from parent oxides and proceeds through intermediate chlorides before reduction to the final phosphine (B1218219) ligand. nih.gov While specific methodologies differ based on the ligand and metal, the underlying principle involves the displacement of labile ligands (like solvents or halides) from the metal's coordination sphere by the chelating diketone. The choice of solvent is crucial and can influence the final structure of the complex, sometimes becoming incorporated into the coordination sphere. researchgate.net

Applications in Catalysis and Organometallic Chemistry.alfa-chemistry.com

Complexes derived from diketone ligands are instrumental in various chemical fields, including catalysis and materials science, due to their unique structural and electronic properties. alfa-chemistry.com

Role in Cross-Coupling Reactions and Asymmetric Synthesis.alfa-chemistry.com

Transition metal complexes featuring diketone ligands are employed as catalysts in a variety of organic transformations. alfa-chemistry.com They play a role in important reactions such as cross-coupling and asymmetric synthesis by stabilizing the metal center and modulating its reactivity and selectivity. alfa-chemistry.com For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds, and the choice of ligand is critical to the reaction's success. rug.nl The electronic properties imparted by the ligand can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In asymmetric synthesis, chiral diketone ligands can create a chiral environment around the metal center, enabling the stereoselective synthesis of a desired enantiomer.

Contribution to Metal-Organic Frameworks (MOFs) and Coordination Polymers.alfa-chemistry.combohrium.com

The design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are at the forefront of materials chemistry, and diketone ligands are valuable components in their construction. alfa-chemistry.combohrium.com These materials are built from metal ions or clusters linked together by organic ligands to form extended one-, two-, or three-dimensional networks.

The rigid structure of the benzil (B1666583) backbone in this compound, combined with its bidentate coordinating oxygen atoms, makes it a suitable candidate for a linker in such frameworks. The geometry of the ligand and its substituents dictates the topology and properties of the resulting network. For example, lanthanide coordination polymers have been synthesized using flexible carboxylate ligands, demonstrating how the ligand's structure and the solvent used can direct the formation of 2D or 3D structures with potential applications in luminescence and catalysis. bohrium.com The ability of the diketone to bridge metal centers can lead to robust frameworks with porous structures, suitable for applications in gas storage and separation. bohrium.com

Structural and Electronic Influence of Methoxy (B1213986) Substituents on Coordination Behavior

The methoxy (-OCH₃) groups at the meta-positions of the phenyl rings in this compound exert a significant influence on the molecule's coordination properties through a combination of electronic and structural effects.

Electronic Effects: The methoxy group is considered an activating group in electrophilic aromatic substitution because it donates electron density to the aromatic ring. libretexts.org This occurs primarily through a resonance effect (π-donation), which outweighs its inductive electron-withdrawing effect (σ-acceptance). libretexts.org This electron donation increases the electron density on the phenyl rings and, by extension, on the carbonyl coordinating groups. This modification of the ligand's electronic character can alter the strength of the metal-ligand bond and influence the redox properties of the resulting complex. Studies on substituted benzils have shown that substituents significantly affect the electronic states and, consequently, the photophysical properties of the molecules. nih.govresearchgate.net

| Effect Type | Influence of 3-Methoxy Substituents |

| Electronic (Resonance) | Electron-donating, increasing electron density on the phenyl rings and carbonyl groups. libretexts.org |

| Electronic (Inductive) | Weakly electron-withdrawing. |

| Overall Electronic | Net activating/electron-donating, influencing metal-ligand bond strength. libretexts.org |

| Structural (Steric) | Minimal direct steric hindrance at the coordination site compared to ortho-substituents. |

| Structural (Packing) | Influences crystal packing; no π–π stacking observed for this compound. nih.gov Can participate in weak non-covalent interactions. mdpi.com |

Spectroscopic and Advanced Structural Characterization of 1,2 Bis 3 Methoxyphenyl Ethane 1,2 Dione

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR spectral data for 1,2-bis(3-methoxyphenyl)ethane-1,2-dione are not extensively available in publicly accessible scientific literature.

For comparative context, the related compound 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (veratril) shows proton NMR signals (¹H NMR) in a chloroform-d (B32938) solvent at 3.88 ppm for the methoxy (B1213986) protons and between 6.73-7.50 ppm for the aromatic protons. researchgate.net For the target compound, one would anticipate signals corresponding to the methoxy group protons (-OCH₃) and distinct signals for the protons on the aromatic rings, with their chemical shifts and splitting patterns dictated by their positions relative to the methoxy and diketone groups.

Similarly, specific ¹³C NMR data for this compound is not readily found. Analysis would be expected to reveal characteristic peaks for the carbonyl carbons of the dione (B5365651) bridge, the methoxy carbons, and the various carbons of the two phenyl rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental IR and UV-Vis spectra for this compound are not detailed in the available literature.

An IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl (C=O) stretching of the α-diketone group, typically in the region of 1660-1680 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the methoxy group and C-H stretching and bending vibrations for the aromatic rings. For instance, the related compound veratril (B1605928) exhibits its FT-IR spectrum in the 400–4000 cm⁻¹ region. researchgate.net

A UV-Vis spectrum would reveal information about the electronic transitions within the molecule. The presence of conjugated systems, including the phenyl rings and the α-diketone moiety, would likely result in characteristic absorption maxima.

Mass Spectrometry Techniques

While a specific mass spectrum for this compound is not available, the technique is crucial for determining the molecular weight and fragmentation pattern. The molecular formula of the compound is C₁₆H₁₄O₄, corresponding to a molecular weight of approximately 270.28 g/mol . Mass spectrometry would confirm this molecular weight. The fragmentation pattern would likely involve cleavage at the C-C bond between the carbonyl groups and the loss of methoxy or carbonyl groups, providing further structural confirmation.

Crystallographic Studies and Intermolecular Interactions

Crystallographic studies provide definitive proof of a molecule's three-dimensional structure and reveal how molecules arrange themselves in the solid state, which is governed by various intermolecular forces.

X-ray Diffraction Analysis of Crystal Structures

The crystal structure of this compound has been determined by X-ray diffraction. A key structural feature is the torsion angle between the phenyl ring and the adjacent carbonyl group. For this compound, the C-C-C-O torsion angle has been reported as 7.94 (15)°. nih.gov This value is slightly larger than that observed in similar structures like benzil (B1666583) and 1,2-bis(4-fluorophenyl)ethane-1,2-dione, indicating a greater twist of the phenyl rings relative to the central diketone plane. nih.gov

For a comparative understanding, the crystallographic data for the closely related compound 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione is presented below.

| Crystal Parameter | 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione researchgate.net |

| Crystal system | Orthorhombic |

| Space group | Fdd2 |

| a (Å) | 39.145(4) |

| b (Å) | 18.167(2) |

| c (Å) | 4.3139(5) |

| α, β, γ (°) ** | 90, 90, 90 |

| Volume (ų) ** | 3071.1(6) |

| Z | 8 |

Investigation of π-π Stacking and Hydrogen Bonding Networks

In the crystalline state, the arrangement of this compound molecules is dictated by a network of intermolecular forces. Unlike some analogous α-diketones such as benzil and its fluorinated derivatives where π-π stacking interactions are a prominent feature, studies on 3,3'-dimethoxybenzil have indicated the absence of such interactions. nih.gov The packing arrangement does not favor the parallel alignment of the aromatic rings necessary for significant π-π stacking.

However, the structure is stabilized by a network of weak C-H···O hydrogen bonds. These interactions involve hydrogen atoms from the aromatic rings and the methoxy groups forming contacts with the carbonyl oxygen atoms of adjacent molecules. While individually weak, the cumulative effect of these hydrogen bonds contributes to the stability of the crystal lattice. The C5—C6—C7—O1 torsion angle for this compound has been reported as 7.94 (15)°. nih.gov

In related molecular structures, such as N,N′-dibenzyl-3,3′-dimethoxybenzidine, both intramolecular and intermolecular hydrogen bonds, specifically C—H⋯O interactions, are observed, which create a one-dimensional ladder-like structure. nih.gov The interplay of these non-covalent forces, including hydrogen bonding and π-stacking, is a determining factor in the supramolecular assembly of these types of compounds. unito.it

Thermal Analysis Methods (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of this compound and its derived complexes. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) detects the temperature difference between a sample and a reference material.

While specific TGA/DTA data for the parent compound this compound is not extensively detailed in the provided search results, the melting point is reported to be in the range of 82-84 °C. sigmaaldrich.com The thermal behavior of metal complexes derived from similar ligands provides insight into their stability. For instance, studies on various metal complexes often involve TGA to determine decomposition stages, identify the loss of solvent molecules or ligands, and establish the final residue. jmchemsci.comindexcopernicus.com The thermal properties, such as superior thermal and optical characteristics, are significant for applications like dyes and pigments. jmchemsci.com

Table 1: Thermal Analysis Data for Related Metal Complexes

| Compound/Complex | Decomposition Stages | Temperature Range (°C) | Mass Loss (%) | Final Residue |

| Azo Ligand Metal Complexes | Multiple | 150-800 | Varies | Metal Oxide |

This table is illustrative and based on general findings for related azo-metal complexes as specific data for this compound complexes was not available in the search results.

Magnetic Susceptibility Measurements of Derived Complexes

The magnetic properties of complexes derived from ligands like this compound are of significant interest, particularly when paramagnetic metal ions are involved. Magnetic susceptibility measurements provide valuable information about the electronic structure and magnetic interactions between metal centers.

For example, lanthanide(III) complexes are studied for their single-molecule magnet (SMM) properties. nih.gov Variable-temperature magnetic susceptibility data for a trinuclear Dy(III) complex showed a room temperature χMT value of 42.93 cm³ mol⁻¹ K, which is close to the theoretical value for three non-interacting Dy(III) ions. nih.gov The study of the magnetic behavior of a Yb³⁺ complex revealed slow magnetic relaxation in a DC field. rsc.org

In another study, variable-temperature magnetic susceptibility and magnetization studies of dimeric Europium(II) complexes yielded information on magnetic exchange coupling (Jex) and axial zero-field-splitting (D) values. osti.gov These parameters are crucial for understanding the magnetism of bimetallic lanthanide ions. osti.gov The characterization of various new metal complexes often includes magnetic susceptibility measurements to determine the geometry and magnetic nature of the compounds. uobaghdad.edu.iq

Table 2: Magnetic Properties of Representative Lanthanide Complexes

| Complex | χMT at 300 K (cm³ mol⁻¹ K) | Jex (cm⁻¹) | D (cm⁻¹) | Magnetic Behavior |

| Dy₃L₃(μ₂-F)₄(NO₃)₂₃·2H₂O | 42.93 | - | - | Single-Molecule Magnet |

| [Eu(mesBAP)₂(et₂o)]₂ | - | -0.018 | -0.38 | Antiferromagnetic Coupling |

| [Eu(mesAcac)₂(et₂o)]₂ | - | -0.023 | -0.51 | Antiferromagnetic Coupling |

This table presents data for representative lanthanide complexes to illustrate the type of information obtained from magnetic susceptibility measurements, as specific data for complexes of this compound was not available in the search results.

Computational and Theoretical Investigations of 1,2 Bis 3 Methoxyphenyl Ethane 1,2 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of α-diketones, offering a balance between computational cost and accuracy. Calculations on 1,2-bis(3-methoxyphenyl)ethane-1,2-dione and related molecules typically employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to model its characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For α-diketones like this compound, the HOMO is typically localized on the phenyl rings, while the LUMO is centered on the dicarbonyl moiety. DFT calculations on the parent molecule, benzil (B1666583) (1,2-diphenylethane-1,2-dione), have determined its HOMO-LUMO gap to be approximately 2.919 eV. researchgate.net The introduction of methoxy (B1213986) groups, which are electron-donating, onto the phenyl rings is expected to influence this energy gap. Generally, electron-donating substituents raise the energy of the HOMO, which would lead to a smaller HOMO-LUMO gap compared to the unsubstituted benzil, suggesting increased reactivity.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These parameters are valuable for comparing the reactivity of different diketone derivatives.

Table 1: Calculated Global Reactivity Parameters for a Related Diketone (Benzil)

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 2.919 |

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | - |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.4595 |

| Chemical Softness (S) | 1/(2η) | 0.3426 |

Data derived from studies on benzil and serve as a comparative baseline. researchgate.net

The three-dimensional structure of this compound is characterized by the relative orientation of its two methoxyphenyl groups. The rotation around the central carbon-carbon bond and the bonds connecting the carbonyl carbons to the phenyl rings dictates the molecule's conformation. The key torsional angle in α-diketones is the dihedral angle between the two carbonyl groups (O=C–C=O). For many α-diketones, a skew conformation is preferred over a planar one.

Experimental data from X-ray crystallography provides a C5—C6—C7—O1 torsion angle of 7.94° for this compound. nih.gov This value is slightly larger than that observed for similar molecules like benzil (3.80°) and 1,2-bis(4-fluorophenyl)ethane-1,2-dione (5.69°), indicating a greater twist in the dicarbonyl fragment for the 3-methoxy substituted compound. nih.gov

DFT calculations are employed to explore the potential energy surface of the molecule by systematically rotating key dihedral angles. These calculations can identify the global minimum energy conformation and the energy barriers between different conformers. For similar heteroaryl 1,2-diketones, DFT calculations at the M06-2X/def2-TZVP level of theory have been used to locate the lowest energy conformations, revealing that even small energy differences (e.g., 0.27 kcal/mol) can lead to a mixture of conformers at room temperature. acs.org Such analyses are crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions in solution. For instance, the packing arrangement of this compound shows no significant π–π stacking interactions, a feature that can be rationalized through conformational analysis. nih.gov

Table 2: Comparison of Torsion Angles in Various 1,2-Diarylethane-1,2-diones

| Compound | Torsion Angle (°) | Reference |

|---|---|---|

| This compound | 7.94 | nih.gov |

| Benzil | 3.80 | nih.gov |

| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione | 5.69 | nih.gov |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the reaction pathways, identifying transition states, and calculating activation energies. The 1,2-diketone functional group is a versatile building block in organic synthesis, participating in reactions such as condensations and rearrangements. nih.gov

A notable reaction involving aromatic 1,2-diketones is the N-heterocyclic carbene (NHC)-catalyzed double acylation with α,β-unsaturated ketones. DFT studies on this type of reaction have revealed the intricate mechanisms and the origins of regioselectivity. researchgate.net Theoretical investigations can distinguish between different possible pathways, for instance, determining whether the NHC initially attacks the acetyl carbon or the benzoyl carbon. researchgate.net Such studies propose a mechanism that often involves the formation of a Breslow intermediate, followed by subsequent steps like cycloaddition and catalyst dissociation. researchgate.net By calculating the energy profiles of these pathways, researchers can predict the most favorable reaction route and explain the observed product distribution. While a specific mechanistic study for this compound may not be published, the general principles derived from DFT studies on other aromatic 1,2-diketones are directly applicable. researchgate.netnih.gov

Molecular Modeling and Simulations of Dynamic Disorder

While DFT provides a static picture of a molecule at its minimum energy state, molecular modeling and dynamics (MD) simulations offer a way to study its dynamic behavior over time. These simulations can reveal information about conformational changes, molecular vibrations, and interactions with a solvent or in a crystal lattice.

Furthermore, MD simulations are used to study the stability of ligand-protein complexes in biological systems. nih.govacs.org Although not directly a study of dynamic disorder in a crystal, these methods are relevant for understanding the conformational flexibility of the molecule and its non-covalent interactions, which are the same forces that govern its behavior in the solid state. The simulations track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions to assess the stability and flexibility of different parts of the molecule. nih.gov Such computational techniques provide a bridge between the static, minimized structure and the dynamic reality of the molecule's behavior.

Advanced Applications and Functional Materials Derived from 1,2 Bis 3 Methoxyphenyl Ethane 1,2 Dione

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Synthesis

While specific, large-scale applications of 1,2-bis(3-methoxyphenyl)ethane-1,2-dione in commercial pharmaceuticals are not widely documented, its core structure is representative of bibenzyl and diketone moieties that are of significant interest in medicinal and agrochemical research. Bibenzyl compounds, derived from the reduction of the diketone, are found in a variety of natural products and have been investigated for numerous biological activities, including cytotoxic, neuroprotective, and antifungal properties. jetir.org The diketone functionality itself offers a versatile platform for synthesizing more complex heterocyclic molecules, which are a cornerstone of many pharmaceutical and agrochemical products. jetir.org For instance, related diketone structures are used to synthesize compounds like 4,4'-(ethane-1,2-diyl)dianiline, highlighting the role of such molecules as precursors to biologically relevant scaffolds. jetir.org

Application in Polymer Science and Advanced Materials Development

Aryl diketones are crucial precursors in the development of advanced polymers and materials for electronics and separation sciences.

Aryl α-diketones are employed as key starting materials for producing large, planar polycyclic aromatic hydrocarbons (PAHs) like hexabenzocoronenes (HBCs). A closely related analogue, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039), serves as a precursor in the synthesis of these materials. nih.gov The synthesis involves a cyclization reaction where the diketone facilitates the formation of the extended, graphene-like core of the HBC molecule. These materials are of high interest for organic electronics due to their exceptional thermal stability and charge-carrying capabilities.

The development of efficient polymer solar cells often relies on donor-acceptor (D-A) conjugated polymers. rsc.org Derivatives of aryl diketones are integrated into these polymer backbones to fine-tune their electronic properties. For example, polymers incorporating benzo[1,2-b:4,5-b′]dithiophene-4,8-dione units, which feature a diketone core, have been synthesized and tested in organic solar cells. nih.gov The electron-withdrawing nature of the diketone can lower the polymer's Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for achieving a high open-circuit voltage (Voc) in a photovoltaic device. rsc.org Research on a polymer (PBDTPF-DTBT) incorporating a fluorinated BDT derivative showed a power conversion efficiency (PCE) of 7.02%, demonstrating the potential of such building blocks. rsc.org While direct use of this compound is less common, its structural motifs are relevant to the design of new photoactive polymers.

Below is a table summarizing the performance of various polymers used in photovoltaic devices, illustrating the types of materials developed in this field.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] |

| PBDTPF-DTBT | PC₇₁BM | 7.02% | 0.90 | 12.3 | 63.4 |

| PBBD-Cl-β | IT-4F | 14.19% | 0.85 | 24.38 | 68.4 |

| PBBD-Cl-α | IT-4F | 13.35% | 0.88 | 22.42 | 67.8 |

| P3HT | PC₆₁BM | ~3-4% | ~0.6 | ~9-10 | ~60-65 |

| PCDTBT | PC₇₀BM | >6.1% | 0.88 | 10.6 | 66 |

This table includes data for representative photovoltaic polymers to provide context on device performance metrics.

Polymers derived from aryl diketones have been investigated for use as stationary phases in gas chromatography (GC). nih.gov Specifically, polymers synthesized using 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione have shown potential in this application. nih.gov The polarity and rigid structure imparted by the diketone monomer can lead to stationary phases with unique selectivity for separating complex mixtures of analytes. The specific arrangement of the methoxy (B1213986) groups in this compound could offer different polarity and interaction mechanisms compared to its fluorinated counterparts, potentially enabling specialized separation applications.

Photochemical Initiators and Light-Sensitive Materials

Aromatic diketones, such as benzil (B1666583) and its derivatives, are well-known photochemical initiators. Upon absorption of UV light, they can be excited to a triplet state and initiate polymerization reactions. This property makes them useful in photolithography, UV-curing inks, and coatings. The diketone structure in this compound allows it to absorb UV radiation, making it a candidate for applications in light-sensitive materials. The methoxy groups can influence the absorption wavelength and the efficiency of intersystem crossing to the reactive triplet state.

Development of Sensors and Drug Delivery Systems (general diketone ligand applications)

The 1,2-dicarbonyl structure is a part of the larger class of β-diketone ligands, which are exceptionally versatile in coordination chemistry, leading to applications in sensors and drug delivery. alfachemic.com

β-Diketone ligands are excellent chelators for metal ions, particularly lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺). alfachemic.comnih.gov When a β-diketone ligand coordinates to a lanthanide ion, it can act as an "antenna." mdpi.com The ligand efficiently absorbs UV light and transfers the energy to the metal ion, which then emits light at its own characteristic, sharp wavelength. alfachemic.commdpi.com This process, known as sensitized emission, is the basis for highly sensitive fluorescent probes. For example, a Europium complex with a β-diketone ligand was designed to detect aluminum ions (Al³⁺) with high selectivity. mdpi.com Such systems are also developed as ratiometric luminescent thermometers, where the ratio of emission intensities from two different ions (e.g., Tb³⁺ and Eu³⁺) within a complex changes predictably with temperature. researchgate.net

The table below details examples of sensor systems based on diketone ligands.

| Ligand Type | Metal Ion(s) | Analyte / Purpose | Principle of Operation |

| 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone (4-TFC) | Eu³⁺ | Al³⁺ ions | Turn-on fluorescence upon Al³⁺ binding |

| Acetylacetonate (acac) | Tb³⁺ / Eu³⁺ | Temperature Sensing | Ratiometric change in Tb³⁺/Eu³⁺ emission intensity |

| Fluorene-containing β-diketone | Rh(I) | Electrochemical Sensing | Redox activity of the metal center and ligand |

In drug delivery, ligands are used to target therapeutic agents to specific cells or tissues, reducing side effects and improving efficacy. nih.govnih.gov The β-diketone moiety is a key structural feature in curcumin, a natural compound known for its ability to chelate metal ions and interact with biological targets. mdpi.com This capability highlights the potential for diketone-containing molecules to be incorporated into advanced drug delivery systems. These systems can be designed to release a drug in response to specific environmental triggers within the body, such as changes in pH. nih.gov

Future Research Directions for 1,2 Bis 3 Methoxyphenyl Ethane 1,2 Dione

Exploration of Novel and Sustainable Synthetic Pathways

Future research should prioritize the development of innovative and environmentally benign methods for the synthesis of 1,2-bis(3-methoxyphenyl)ethane-1,2-dione. Current synthetic routes to benzils often rely on the oxidation of the corresponding benzoins, which can involve harsh reagents and conditions. utexas.eduresearchgate.netnih.gov

Key research avenues include:

Green Catalysis: Investigating the use of heterogeneous catalysts, such as nanocrystalline magnesium oxide (nano-MgO), which has proven effective in the aerial oxidation of benzoin (B196080) to benzil (B1666583) under milder conditions. unimi.it This approach offers advantages like high product selectivity, ease of catalyst recovery, and adherence to the principles of green chemistry. unimi.it The development of continuous flow processes using microchannel reactors could also enhance efficiency and reduce production costs, as demonstrated for other benzil compounds. kaust.edu.sa

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve yields. utexas.eduresearchgate.net This technique, which has been successfully applied to other benzil derivatives using green oxidants like iodine, aligns with the demand for more sustainable and economically viable synthetic methodologies. utexas.eduresearchgate.net

Solvent-Free and Alternative Solvent Methodologies: Research into solvent-free reaction conditions, such as grinding techniques with organocatalysts like L-proline, presents another green alternative. researchgate.net Additionally, the use of sustainable solvents for the extraction and purification of diketones is an area of growing interest. google.comresearchgate.net

A comparative table of potential sustainable synthetic methods is presented below.

| Method | Catalyst/Reagent Example | Potential Advantages |

| Heterogeneous Catalysis | Nano-MgO with air | Milder conditions, high selectivity, reusable catalyst. unimi.it |

| Microwave-Assisted Synthesis | Iodine | Rapid reaction times, high efficiency, reduced energy consumption. utexas.eduresearchgate.net |

| Mechanochemical Synthesis | L-proline (grinding) | Solvent-free, clean reaction profiles, simple work-up. researchgate.net |

| Continuous Flow Synthesis | Microchannel reactor | Improved conversion rates, catalyst recycling, cost-effective. kaust.edu.sa |

Design and Synthesis of Highly Functionalized and Asymmetric Derivatives

The synthesis of functionalized and asymmetric derivatives of this compound is a promising area for creating novel molecular architectures with tailored properties.

Future research should focus on:

Unsymmetrical Diketones: Developing synthetic strategies for unsymmetrical derivatives, where the two aryl rings bear different substituents. Methodologies such as the palladium-catalyzed heteroarylation of ketones followed by oxidation with reagents like selenium dioxide, could be adapted for this purpose. nih.govlibretexts.org This would allow for the fine-tuning of the electronic and steric properties of the molecule.

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce chiral, non-racemic derivatives is a significant challenge and a key research direction. Approaches could include the asymmetric reduction of the diketone to form chiral diols using catalysts like oxazaborolidine-BH3 complexes. researchgate.net While this produces diols, it establishes a foundation for creating chiral scaffolds derived from the diketone. The synthesis of chiral 1,2-diamines, which are valuable ligands and organocatalysts, often starts from precursors that could be conceptually linked to diketones, suggesting pathways for creating asymmetric derivatives. nih.gov

Functionalization for Specific Applications: Introducing specific functional groups onto the aromatic rings or the ethane (B1197151) backbone could lead to derivatives with enhanced biological activity or utility as building blocks. acs.org For example, the introduction of further coordinating groups could lead to novel ligands for metal catalysis.

Advanced Mechanistic Elucidation of Reaction Dynamics and Selectivity

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions.

Key areas for mechanistic investigation include:

Oxidation of Benzoins: The oxidation of the corresponding 3,3'-dimethoxybenzoin is a likely synthetic route. Detailed mechanistic studies, potentially using computational methods like Density Functional Theory (DFT), could elucidate the role of the methoxy (B1213986) groups in influencing the reaction kinetics and selectivity. unimi.itnih.gov The mechanism of oxidation can vary depending on the oxidant used, from nitric acid-mediated processes to catalytic cycles involving metal complexes. youtube.comnih.gov

Benzilic Acid Rearrangement: 1,2-Diketones undergo the classic benzilic acid rearrangement in the presence of a base to form α-hydroxy carboxylic acids. google.combldpharm.com Investigating the kinetics and mechanism of this rearrangement for this compound, particularly with non-metallic bases like quaternary ammonium (B1175870) hydroxides to create greener processes, would be of significant interest. google.com

Radical Reactions: Exploring radical-based transformations, such as those initiated by photochemical or electrochemical methods, could open new synthetic avenues. acs.org Understanding the stability and reactivity of radical intermediates derived from the target molecule is essential.

Expanded Applications in Emerging Technologies and Interdisciplinary Fields

The unique electronic and structural features of this compound suggest its potential for a range of applications beyond its role as a synthetic intermediate.

Future research should explore its utility in:

Catalysis: While benzil itself is a known photoinitiator, its derivatives could serve as ligands for transition metal catalysts. nih.gov The methoxy groups can influence the electronic properties of the molecule, which in turn can affect the activity and selectivity of a metal center. unimi.itresearchgate.net The synthesis of organocatalysts derived from chiral derivatives of this compound is another promising avenue. researchgate.net

Supramolecular Chemistry: 1,2-Diketones can act as building blocks for constructing complex supramolecular architectures. nih.govwesternsydney.edu.aunih.gov Interestingly, crystal structure analysis of a related compound indicates that unlike benzil, this compound does not exhibit π–π stacking interactions in its crystal packing. acs.org This distinct structural feature could be exploited in the design of novel supramolecular assemblies where such interactions are undesirable. Further investigation into its coordination chemistry with various metal ions could lead to the formation of unique metallosupramolecular structures like cages or polymers. nih.govbldpharm.comwesternsydney.edu.au The planar geometry of the diketone core, when complexed with metals like Cu(II), is conducive to forming stacking assemblies. nih.gov

Q & A

What are the established synthetic methodologies for preparing 1,2-bis(3-methoxyphenyl)ethane-1,2-dione, and what reaction conditions optimize yield?

Basic

The synthesis of 1,2-bis(aryl)ethane-1,2-dione derivatives often employs oxidative coupling of aryl ketones or metal-free cleavage of alkynones. For example:

- Metal-free synthesis : A method involving C–C triple bond cleavage of alkynones using iodine and dimethyl sulfoxide (DMSO) under mild conditions yields diaryl-1,2-diketones with high efficiency (e.g., 1,2-bis(4-fluorophenyl)ethane-1,2-dione) .

- Radziszewski reaction : This methodology utilizes aromatic diones (e.g., 1,2-diphenylethane-1,2-dione) to synthesize porphyrin derivatives, suggesting adaptability for methoxy-substituted analogs .

Optimization Tips : - Use anhydrous solvents to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

How can researchers address discrepancies in reported biological activities of this compound across different in vitro and in vivo models?

Advanced

Contradictions often arise due to variations in experimental models (e.g., cell types, UV exposure protocols). For example:

- In vitro vs. in vivo photodamage studies : The compound 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4) showed UVB photoprotection in keratinocytes and mice, but UVA effects may differ due to penetration depth and reactive oxygen species (ROS) profiles .

Methodological Solutions : - Standardize ROS quantification assays (e.g., DCFH-DA for intracellular ROS).

- Validate in vitro findings using multiple animal models (e.g., hairless mice for UVB, guinea pigs for UVA).

What spectroscopic techniques are most effective for characterizing the structural purity of this compound, and what key spectral markers should be identified?

Basic

Key techniques include:

- ¹H NMR : Look for carbonyl proton absence (δ 8.02–8.10 ppm in fluorophenyl analogs) and methoxy group signals (δ 3.80–3.90 ppm) .

- ¹³C NMR : Confirm diketone carbons (δ ~192 ppm) and aryl ring carbons (δ 116–168 ppm) .

- FT-IR : Strong C=O stretching vibrations near 1670–1700 cm⁻¹ .

Quality Control : - Compare spectral data with computationally simulated spectra (e.g., DFT calculations).

What strategies are employed to elucidate the photoprotective mechanisms of this compound against UV-induced damage, and how do experimental designs vary between UVA and UVB studies?

Advanced

Mechanistic studies often focus on:

- ROS Scavenging : Use electron paramagnetic resonance (EPR) to detect radical quenching .

- MAPK/NF-κB Pathways : Western blotting to assess phosphorylation states in UV-exposed cells .

Design Variations : - UVB Models : Higher energy, shorter wavelength; prioritize epidermal models.

- UVA Models : Longer wavelength; incorporate dermal fibroblasts to assess collagen degradation.

How does the substitution pattern on the phenyl rings influence the physicochemical properties of 1,2-bis(aryl)ethane-1,2-dione derivatives?

Basic

Substituents alter:

- Solubility : Methoxy groups enhance polarity (e.g., 1,2-bis(3,4-dipropoxyphenyl) derivatives are more soluble in DMSO than halogenated analogs) .

- Crystallinity : Bulky tert-butyl groups (e.g., 1,2-bis(4-tert-butylphenyl)ethane-1,2-dione) reduce melting points and enhance plasticity .

Table: Substituent Effects

| Substituent | Solubility (DMSO) | Melting Point (°C) |

|---|---|---|

| -OCH₃ | High | 180–190 |

| -F | Moderate | 210–220 |

| -t-Bu | Low | 150–160 |

In crystal engineering, how does modifying the substituents on 1,2-bis(aryl)ethane-1,2-dione derivatives enable the design of materials with specific elastic or plastic behaviors?

Advanced

Substituent engineering impacts molecular packing:

- Elastic Bending : Brominated derivatives (e.g., 1,2-bis(3-bromophenyl)ethane-1,2-dione) form needle-shaped crystals with 2D elastic bending due to weak halogen bonds and π-π stacking .

- Plastic Twisting : Bulky groups (e.g., tert-butyl) introduce steric hindrance, enabling 3D plastic deformation via slip-plane dislocations .

Design Guidelines : - Use halogen substituents for reversible elasticity.

- Incorporate alkyl chains for anisotropic mechanical properties.

Notes

- References : Ensure all methodologies align with peer-reviewed studies and avoid non-academic sources (e.g., commercial catalogs).

- Data Integrity : Cross-validate spectral and crystallographic data with published databases (e.g., Cambridge Structural Database).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。